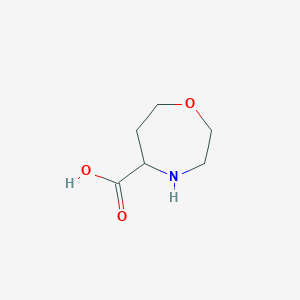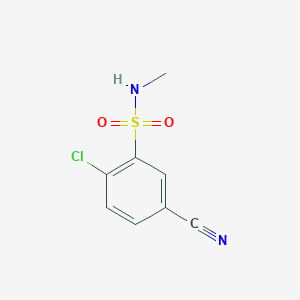
2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H7ClN2O2S. It is a derivative of benzene, featuring a chloro group, a cyano group, and a sulfonamide group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide typically involves the reaction of 2-chloro-5-cyanobenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps such as recrystallization or chromatography to achieve the required purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Formation of 2-amino-5-cyano-N-methylbenzene-1-sulfonamide.
Reduction: Formation of 2-chloro-5-aminomethylbenzene-1-sulfonamide.
Oxidation: Formation of 2-chloro-5-cyano-N-methylbenzene-1-sulfonic acid.
Scientific Research Applications
2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the cyano and chloro groups can participate in various non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-cyanobenzenesulfonamide
- 2-Chloro-5-cyano-N-ethylbenzene-1-sulfonamide
- 2-Chloro-5-cyano-N-methylbenzenesulfonamide
Uniqueness
2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano and a sulfonamide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H7ClN2O2S |
|---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
2-chloro-5-cyano-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-14(12,13)8-4-6(5-10)2-3-7(8)9/h2-4,11H,1H3 |
InChI Key |
YJBCWDYXQHNIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13066871.png)

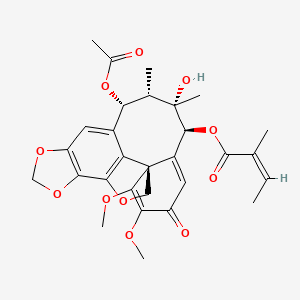
![3-Fluoro-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13066887.png)
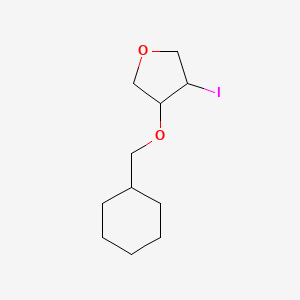
![3-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13066898.png)
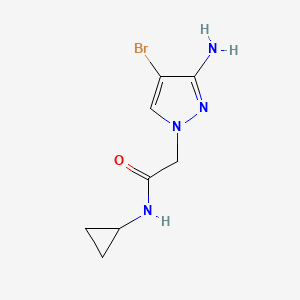
![1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066910.png)
![2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride](/img/structure/B13066914.png)
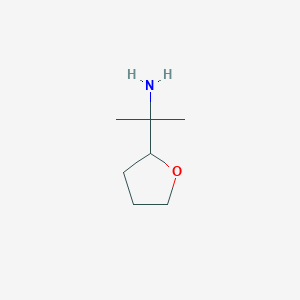
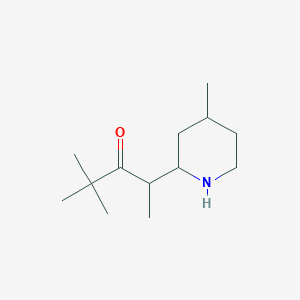
![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)
